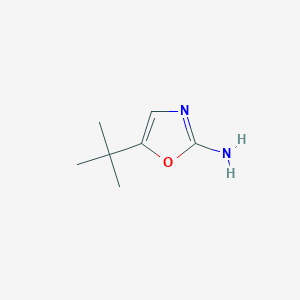

5-(tert-Butyl)oxazol-2-amine

Description

Significance of the Oxazole (B20620) Heterocycle in Organic Synthesis and Functional Materials

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the fields of organic synthesis and material science. irjmets.comslideshare.net Its unique electronic properties, arising from the conjugation of the heteroatoms within the ring, make it a versatile building block for a wide array of more complex molecules. irjmets.com Oxazole derivatives are integral to medicinal chemistry, forming the structural basis for numerous pharmaceuticals with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. irjmets.commuseonaturalistico.itjetir.org The oxazole moiety's ability to engage in various non-covalent interactions allows it to bind effectively to a diverse range of biological targets like enzymes and receptors. jetir.orgsemanticscholar.org

Beyond pharmaceuticals, oxazoles are crucial in the development of functional materials. Their applications extend to agrochemicals, photographic dyes, and polymer chemistry. e-bookshelf.deijpsonline.com The rigid, planar structure of the oxazole ring, coupled with its electronic characteristics, makes it a valuable component in the design of organic light-emitting diodes (OLEDs), fluorescent whitening agents, and other advanced materials. iucr.org The synthesis of oxazole derivatives is a well-established area of organic chemistry, with numerous methods like the Robinson-Gabriel, Fischer, and Van Leusen syntheses providing access to a wide variety of substituted oxazoles. irjmets.com

Scope and Academic Relevance of Research on 5-(tert-Butyl)oxazol-2-amine

The specific compound, this compound, garners academic interest due to the unique combination of the oxazole core with a bulky tert-butyl group and a reactive amine functionality. The tert-butyl group significantly influences the compound's physical and chemical properties. Its steric bulk can direct the regioselectivity of reactions and influence the conformation of larger molecules incorporating this moiety. vulcanchem.com Furthermore, the tert-butyl group enhances the lipophilicity of the molecule, a key factor in medicinal chemistry that can affect a compound's ability to cross biological membranes. vulcanchem.com

The presence of the 2-amino group provides a reactive handle for further synthetic modifications, allowing for the construction of a diverse library of derivatives. This makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. Research has explored its potential in various applications, from the synthesis of novel herbicidal agents to its use as a scaffold for compounds with potential analgesic activity. researchgate.netacs.org The study of this and related compounds contributes to a deeper understanding of structure-activity relationships, guiding the rational design of new molecules with desired biological or material properties. museonaturalistico.it

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 33124-07-1 | C₇H₁₂N₂O | 140.18 | Contains a tert-butyl group at position 5 and an amino group at position 2 of the oxazole ring. biosynth.com |

| 2-Amino-5-tert-butyl-2-oxazoline | Not specified in provided context | Not specified in provided context | Not specified in provided context | A related oxazoline (B21484) derivative with reported analgesic activity. researchgate.netnih.gov |

| 5-(tert-Butyl)benzo[d]oxazol-2-amine | 947505-01-3 | Not specified in provided context | Not specified in provided context | A benzoxazole (B165842) analogue, indicating the fusion of a benzene (B151609) ring to the oxazole core. bldpharm.com |

| 2-(5-Tert-butyloxazol-2-YL)ethanamine | Not specified in provided context | C₉H₁₆N₂O | 168.24 | Features an ethylamine (B1201723) side chain at position 2 of the 5-tert-butyloxazole ring. vulcanchem.com |

| N-(tert-butyl)-5-phenyl-1,3-oxazol-2-amine | Not specified in provided context | C₁₃H₁₆N₂O | Not specified in provided context | A derivative with a phenyl group at position 5 and a tert-butyl group on the exocyclic amine. chemsynthesis.com |

Properties

IUPAC Name |

5-tert-butyl-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWBXEAFBLQSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33124-07-1 | |

| Record name | 5-tert-butyl-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Tert Butyl Oxazol 2 Amine and Its Derivatives

Direct Synthesis Approaches to the 5-(tert-Butyl)oxazol-2-amine Core Structure

The direct formation of the this compound core is a primary focus of synthetic efforts. Several key strategies have emerged, each with its own advantages and applications.

Cyclocondensation Reactions Employing Urea (B33335) and Alpha-Haloketones

The reaction of urea with α-haloketones represents a classical and direct method for the synthesis of 2-aminooxazoles. nih.govnsf.gov This approach, a variation of the Hantzsch thiazole (B1198619) synthesis, involves the condensation of the two components to form the oxazole (B20620) ring. While unsubstituted urea readily reacts with α-bromoacetophenones to yield N-unsubstituted 2-aminooxazoles, the use of N-substituted ureas often presents challenges due to the decreased nucleophilicity of the oxygen atom compared to the sulfur atom in thioureas. nih.gov

The reaction between an α-bromoketone and urea is a common method for preparing 2-aminooxazoles. nsf.gov However, this process can be complicated by the formation of imidazolone (B8795221) byproducts. msu.ru To overcome some of these limitations, researchers have developed optimized two-step procedures. One such method involves the initial condensation of an α-bromoacetophenone with urea, followed by a Buchwald-Hartwig cross-coupling reaction to introduce aryl substituents on the amine group. acs.org Microwave-assisted synthesis has also been shown to be effective, significantly reducing reaction times. acs.org For instance, the reaction of α-bromo-4'-methylacetophenone with urea can be accomplished at 120°C in just 3 minutes using a microwave reactor, yielding the desired 4-(p-tolyl)oxazol-2-amine. acs.org

It has also been noted that α-bromoketones can react with the urea component of a deep eutectic solvent (DES) mixture to produce 2-aminooxazole derivatives. uniba.it

Tandem Reactions for Oxazole Ring Formation, including Staudinger/Aza-Wittig/Isomerization

Tandem reactions provide an efficient and atom-economical route to complex heterocyclic structures like oxazoles from simple starting materials in a single pot. thieme-connect.com The Staudinger/aza-Wittig reaction sequence is a powerful tool for the construction of nitrogen-containing heterocycles. nih.govclockss.org

One such tandem approach involves the reaction of a β-keto azide (B81097) with an isothiocyanate and triphenylphosphine (B44618). nsf.gov The proposed mechanism begins with the reaction of the azide and triphenylphosphine, analogous to a Staudinger reaction, to form an iminophosphorane. nsf.gov This intermediate then reacts with the isothiocyanate to generate a carbodiimide, which subsequently undergoes intramolecular cyclization to afford the 2-aminooxazole product. nsf.gov This method has been successfully applied to the synthesis of highly functionalized 2-aminooxazoles and can be accelerated using microwave irradiation. nsf.gov

Another variation is the tandem Passerini three-component coupling/Staudinger/aza-Wittig/isomerization reaction. thieme-connect.com This one-pot synthesis of 2,4,5-trisubstituted oxazoles starts from readily available α-azidocinnamaldehydes, acids, isocyanides, and triphenylphosphine. thieme-connect.com The reaction proceeds through an initial Staudinger reaction between the vinyl azide and triphenylphosphine to create an iminophosphorane intermediate. This is followed by an intramolecular aza-Wittig reaction to produce dihydrooxazoles, which then isomerize to the final oxazole products in the presence of a base like potassium carbonate. thieme-connect.com

Electrophilic Cyclization and Rearrangement Strategies

Electrophilic cyclization of allylic amides is a powerful method for the synthesis of oxazolines. researchgate.net This strategy can be adapted for the formation of the oxazole ring. For instance, the synthesis of 5-[(arylsulfenyl)methyl]oxazoline derivatives can be achieved through the electrophilic cyclization of allylic amides using a combination of a Brønsted acid and tetrabutylammonium (B224687) chloride under mild heating conditions. researchgate.net

Rearrangement reactions also offer a pathway to the 2-aminooxazole scaffold. A notable example is the stepwise conversion of pyrimidin-2(1H)-one to 2-amino-5-aryloxazoles via oxazolo[3,2-a]pyrimidinium salts. msu.ruresearchgate.net This sequence involves the regioselective N-alkylation of the pyrimidone with a phenacyl bromide, followed by cyclization to the oxazolo[3,2-a]pyrimidinium salt using fuming sulfuric or triflic acid. researchgate.net The final step is the reaction of this salt with hydrazine (B178648) to yield the 2-amino-5-aryloxazole. researchgate.net

Regiocontrolled Synthesis of Halo-Oxazole Precursors

The synthesis of halo-oxazole precursors provides a versatile entry point for further functionalization to obtain this compound and its derivatives. A series of 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones have been synthesized and shown to possess significant herbicidal activity. acs.org The key step in introducing the chlorine atom at the 4-position is the dichlorination of the corresponding 4-oxazolin-2-one with chlorine gas, followed by dehydrochlorination using a base like diazabicyclo[5.4.0]undecene. acs.org

Functionalization and Derivatization Strategies of the Oxazol-2-amine Scaffold

Once the core this compound structure is in hand, further modifications can be made to explore its chemical space and potential applications.

N-Alkylation and N-Arylation at the Amine Moiety

The amine group at the 2-position of the oxazole ring is a key site for functionalization. N-alkylation and N-arylation reactions allow for the introduction of a wide variety of substituents, which can significantly impact the biological activity of the resulting compounds.

The Buchwald-Hartwig cross-coupling reaction is a powerful and widely used method for N-arylation. acs.org This palladium-catalyzed reaction couples an amine with an aryl halide in the presence of a suitable phosphine (B1218219) ligand and a base. acs.org This method has been successfully employed in a two-step procedure for the synthesis of N,4-disubstituted 2-aminooxazoles, where the first step is the formation of the 2-aminooxazole core, followed by the Buchwald-Hartwig N-arylation. acs.org

N-alkylation can be achieved through various methods. One approach involves the reaction with alkyl halides in the presence of a base. For example, treatment with alkyl halides in a solvent like DMF with sodium hydride as the base can produce N-alkylated products. Another green and sustainable method for N-alkylation utilizes propylene (B89431) carbonate as both the reagent and solvent under neat conditions, avoiding the need for genotoxic alkyl halides. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions at the Oxazole Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to the oxazole ring system. sigmaaldrich.com For derivatives of this compound, these reactions typically require a halogenated precursor, such as 2-bromo-5-(tert-butyl)oxazole, to enable coupling. sci-hub.se The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields, especially when dealing with sterically hindered substrates. sigmaaldrich.comacs.org

Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl or vinyl groups. Research on related bromooxazole building blocks has demonstrated that these precursors are viable substrates for such transformations. sci-hub.se Similarly, Sonogashira reactions can introduce alkynyl moieties, while Buchwald-Hartwig aminations can be used to further functionalize the ring with various amine groups. sigmaaldrich.com The use of specialized ligands, such as those based on bulky phosphines, is often necessary to facilitate the catalytic cycle and prevent catalyst deactivation. acs.org

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling of an Oxazole Precursor This table is a representative example based on methodologies applied to similar bromo-oxazole systems.

| Precursor | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(tert-butyl)oxazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 5-(tert-Butyl)-2-phenyloxazole | ~85 | sci-hub.se |

| 2-Bromo-5-(tert-butyl)oxazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄, Dioxane, 90 °C | 5-(tert-Butyl)-2-(4-methoxyphenyl)oxazole | ~88 | sci-hub.se |

| 2-Bromo-5-(tert-butyl)oxazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, THF, 60 °C | 2-Alkynyl-5-(tert-butyl)oxazole | ~75-90 | sigmaaldrich.com |

Formation of Heteroatom-Bridged Derivatives

The synthesis of molecules containing heteroatom bridges between heterocyclic units is an area of growing interest for the development of novel ligands and functional materials. For this compound, this can be envisioned through reactions that couple the exocyclic amine or an activated C-H bond on the ring to another reactive moiety. One established strategy involves the oxidative C-H amination of benzoxazoles using copper catalysts, which could be adapted to form N-N or N-O linkages if suitable coupling partners are employed. researchgate.net

Another approach involves the synthesis of dimeric structures linked by a single nitrogen atom, as has been demonstrated for related benzoxazole (B165842) systems. researchgate.net Such a synthesis could potentially be achieved by reacting a halogenated 5-(tert-butyl)oxazole with this compound under Buchwald-Hartwig amination conditions. The steric bulk of the tert-butyl group would play a significant role in the feasibility and efficiency of these coupling reactions.

C-H Functionalization and Regioselective Substitution

Direct C-H functionalization has emerged as a step-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials. sigmaaldrich.com For 5-substituted oxazoles, the C4-position is a primary target for direct functionalization due to its electronic properties. Palladium-catalyzed dehydrogenative Heck reactions, for example, have been used for the C4-alkenylation of 5-substituted-2-oxazolones. mdpi.com This methodology could potentially be applied to this compound derivatives, allowing for the introduction of various substituents at the C4-position with high regioselectivity.

The regioselectivity of substitution reactions is governed by the electronic nature and steric hindrance of the existing substituents. In the case of 5-(tert-butyl)oxazole, the bulky tert-butyl group at C5 sterically shields this position while electronically activating the C4 position for electrophilic attack or metallation. sci-hub.se Lithiation followed by quenching with an electrophile is a classic method for achieving regioselective substitution, and in 5-substituted oxazoles, this typically occurs at the C2 position if it is unsubstituted, or at the C4 position if C2 and C5 are blocked.

Table 2: Potential Regioselective C-H Functionalization Reactions This table outlines potential reactions based on established methods for oxazole functionalization.

| Substrate | Reagent | Catalyst / Conditions | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| 5-(t-Butyl)oxazole | Styrene | Pd(OAc)₂ / Ag₂CO₃ | C4 | 4-Styryl-5-(t-butyl)oxazole | mdpi.com |

| N-Protected-5-(t-butyl)oxazol-2-amine | Aryl Iodide | Pd(OAc)₂ / PivOH | C4 | 4-Aryl-N-protected-5-(t-butyl)oxazol-2-amine | acs.org |

Modern Catalytic Approaches in this compound Synthesis

Recent advances in catalysis have provided more efficient and milder routes to the oxazole core. These methods often rely on transition metals or Lewis acids to promote the key bond-forming cyclization steps.

Transition Metal-Catalyzed Oxidative Cyclizations

Transition metal-catalyzed oxidative cyclization offers a direct route to the oxazole ring from acyclic precursors. Gold catalysts, in particular, have been shown to be highly effective in synthesizing substituted oxazoles from N-propargylamides. acs.org In one study, a gold-catalyzed cyclization involving a radical process was used to produce 5-oxazole ketones, including a derivative with a tert-butyl group at the C2 position. acs.org This highlights the compatibility of the bulky tert-butyl group with such catalytic systems.

Cobalt and copper have also been employed in the oxidative cyclization of various substrates to form oxazoles. organic-chemistry.orgrsc.org For example, cobalt-catalyzed aerobic oxidative cyclization of 2-aminophenols with isonitriles provides a route to 2-aminobenzoxazoles. rsc.org A similar strategy using an appropriate precursor containing a tert-butyl group, such as pivalonitrile or a related species, could foreseeably be adapted to synthesize this compound. These methods are advantageous as they often use molecular oxygen or other mild oxidants and proceed under relatively gentle conditions. organic-chemistry.org

Role of Lewis Acid Catalysts in Reaction Efficiency

Lewis acid catalysts play a crucial role in enhancing the efficiency of many organic transformations, including the synthesis of oxazoles. They function by activating substrates, typically by coordinating to a heteroatom like oxygen or nitrogen. In the context of oxazole synthesis, Lewis acids such as indium(III) triflate (In(OTf)₃) have been used to catalyze the reaction between 2-aminophenols and acyl chlorides under solvent-free conditions. researchgate.net

Boron trifluoride etherate (BF₃·Et₂O) has been employed as both a fluorine source and an activating reagent in the catalytic synthesis of 5-fluoro-2-oxazolines, which are direct precursors to oxazoles. acs.org Furthermore, strong Lewis acids derived from gallium, such as GaCl₃, can promote the cyclization of tert-butyl isocyanoacetate to form 5-oxazolone derivatives. rsc.org A proposed mechanism involves the Lewis acid coordinating to the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the subsequent intramolecular cyclization. rsc.org This activation strategy can lead to higher yields and milder reaction conditions.

Optimized Conditions with Lithium Salts

The highest yield was achieved using lithium chloride (LiCl) in 1,2-dichloroethane (B1671644) (DCE) under microwave irradiation. tandfonline.comtandfonline.com The proposed mechanism suggests that the oxophilic lithium cation coordinates to the oxygen atom of the ester's carbonyl group. This coordination increases the carbonyl's reactivity towards nucleophilic attack by an amine, facilitating the formation of the amide bond and subsequent cyclization to the oxazole ring. tandfonline.com

Table 3: Optimization of Amide Formation Using Lithium Salts Data adapted from Udhayasurian, R. et al. (2020). tandfonline.comtandfonline.com

| Entry | Lithium Salt | Solvent | Yield of Amide Product (%) |

|---|---|---|---|

| 1 | LiBr | DMF | 40 |

| 2 | LiCl | DMF | 65 |

| 3 | LiI | DMF | 25 |

| 4 | LiCl | Dioxane | 50 |

| 5 | LiCl | DCE | 90 |

Reaction Conditions: Ester (1 mmol), amine (1.2 mmol), Lithium salt (2 mmol), solvent (2 mL), microwave irradiation at 100°C for 1 h. tandfonline.com

Enhanced Synthesis Protocols for Process Optimization

To address the demand for greener and more efficient chemical transformations, researchers have explored alternative energy sources and novel reaction media for the synthesis of oxazole derivatives. These enhanced protocols offer significant advantages over classical methods, which often require harsh conditions, long reaction times, and the use of toxic solvents.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic accelerations of reaction rates. mdpi.comresearchgate.net Unlike conventional heating, which relies on conduction and convection, microwave energy heats the entire sample volume simultaneously, leading to rapid and uniform temperature increases. mdpi.com This technique has been successfully applied to the synthesis of 2-aminooxazoles, providing a swift and efficient alternative to traditional protocols. researchgate.net

A microwave-mediated approach for synthesizing various 2-aminooxazoles at 150 °C has been shown to reduce reaction times to just five minutes. researchgate.net This method yields products with a range of functional groups in moderate to good yields, often allowing for simple precipitation and collection without the need for extensive purification like recrystallization or flash chromatography. researchgate.net The synthesis of 2-substituted-5-aminooxazole-4-carbonitrile libraries has also been effectively achieved using microwave conditions, producing generally high yields. lookchem.com In a direct comparison, the microwave-assisted synthesis of 2-aminooxazole derivatives demonstrated significantly higher yields compared to conventional heating methods. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Aminooxazole Derivatives researchgate.net

| Compound | Conventional Method Yield (%) | Microwave Method Yield (%) |

|---|---|---|

| 2-amino-4-phenyl Oxazole | 62 | 81 |

| 2-amino-4-(4-nitro) phenyl oxazole | 68 | 85 |

| 2-amino-4-(4-methoxy) phenyl oxazole | 65 | 83 |

| 1-(2-(2-aminooxazole-4yl)-10H- phenothiazine (B1677639) 10-yl) ethanone | 64 | 84 |

| 4-(10H-phenothiazin-2-yl)oxazol- 2-amine | 61 | 80 |

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique source of energy for enhancing chemical processes through acoustic cavitation. researchgate.net This phenomenon—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to significant rate enhancements, higher yields, and sometimes, unique product formation. researchgate.net

The synthesis of oxazole derivatives has been shown to benefit significantly from ultrasonic irradiation. ijpsonline.com In a comparative study for the synthesis of 4-(4-nitrophenyl)oxazol-2-amine, an ultrasound-assisted method in a deep eutectic solvent produced a 90% yield in only 8 minutes. nih.gov The corresponding thermal method required 3.5 hours to achieve a lower yield of 69%. nih.gov Beyond accelerating the reaction, the use of ultrasound also improved the quality of the final product. The crystallinity of the sonochemically synthesized compound was 21.12%, a nearly threefold improvement over the 8.33% crystallinity of the product from the thermal method. nih.gov Similarly, the ultrasound-assisted synthesis of novel 2-aminonitrile oxazoles reduced reaction times from 3 hours to 1 hour while increasing yields from a 61-79% range to a 73-90% range. semanticscholar.org

Table 2: Comparison of Thermal vs. Sonochemical Synthesis for 4-(4-nitrophenyl)oxazol-2-amine nih.gov

| Parameter | Thermal Method | Sonochemical Method |

|---|---|---|

| Reaction Time | 3.5 hours | 8 minutes |

| Yield (%) | 69 | 90 |

| Crystallinity (%) | 8.33 | 21.12 |

Deep eutectic solvents (DESs) are a class of green solvents that are gaining prominence as sustainable alternatives to volatile organic compounds (VOCs). core.ac.uk They are typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride) to form a eutectic mixture with a melting point significantly lower than its individual components. core.ac.ukuniba.it These solvents are attractive due to their low cost, low toxicity, biodegradability, and high thermal stability. core.ac.ukrsc.org

DESs have proven to be highly effective media for the synthesis of oxazole derivatives. ijpsonline.comresearchgate.net A choline chloride-urea based DES has been used as both a reaction medium and a catalyst for the one-pot, three-component synthesis of various 2-aminoxazole derivatives. academie-sciences.fr This method proceeds under mild conditions, avoids the need for a separate catalyst, and furnishes the desired products in good to excellent yields with short reaction times. academie-sciences.fr The components of the DES are inexpensive and readily available, making the process industrially viable. academie-sciences.fr Furthermore, these solvents can often be recycled and reused multiple times without a significant loss of efficacy, further enhancing the green credentials of the synthesis. acs.org For instance, in the synthesis of related isoxazoles, a DES medium was reused up to five times without a detrimental effect on the reaction yield. acs.org

Table 3: Synthesis of Substituted 2-Aminoxazoles in a Deep Eutectic Solvent academie-sciences.fr

| Starting Ketoester | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Ethyl acetoacetate | Ethyl 2-amino-4-methyloxazole-5-carboxylate | 20 | 96 |

| Methyl acetoacetate | Methyl 2-amino-4-methyloxazole-5-carboxylate | 25 | 94 |

| Ethyl benzoylacetate | Ethyl 2-amino-4-phenyloxazole-5-carboxylate | 30 | 92 |

| Ethyl 4-chloro-benzoylacetate | Ethyl 2-amino-4-(4-chlorophenyl)oxazole-5-carboxylate | 30 | 93 |

| Ethyl 4-nitro-benzoylacetate | Ethyl 2-amino-4-(4-nitrophenyl)oxazole-5-carboxylate | 35 | 90 |

Mechanistic Investigations of Chemical Transformations Involving 5 Tert Butyl Oxazol 2 Amine

Elucidation of Reaction Pathways for Oxazole (B20620) Ring Formation

The synthesis of the oxazole ring, a core component of many natural products and bioactive molecules, can be achieved through several strategic pathways. For 2,5-disubstituted oxazoles like 5-(tert-Butyl)oxazol-2-amine, a prevalent and efficient method involves the reaction of activated carboxylic acid derivatives with α-isocyanoacetates.

A plausible mechanism for this transformation begins with the in situ activation of a carboxylic acid substrate. researchgate.net This activated intermediate then undergoes a nucleophilic attack by a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to form an acylpyridinium salt. researchgate.net This salt then reacts with the deprotonated isocyanide, leading to an intermediate which subsequently cyclizes to yield the desired oxazole product. researchgate.net

Alternative synthetic routes have also been developed. These include:

[2+2+1] Annulation: A gold-catalyzed reaction of terminal alkynes with nitriles, where the nitrile can serve as both a reactant and the solvent, provides a general method for synthesizing 2,5-disubstituted oxazoles. organic-chemistry.org

From Acyl Azides and Alkynes: A copper(I)-catalyzed reaction between 1-alkynes and acyl azides offers a novel pathway to 2,5-disubstituted oxazoles. scispace.com

Domino Oxidative Cyclization: A metal-free, iodine-catalyzed tandem oxidative cyclization using readily available aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride has been shown to be a practical and simple synthesis method. organic-chemistry.org

From Amides and Dibromopropene: A noncatalytic, one-pot reaction of aromatic primary amides with 2,3-dibromopropene, mediated by a base like cesium carbonate, can produce 2,5-disubstituted oxazoles. thieme-connect.com The proposed mechanism involves the initial substitution of the allylic bromine by the amide, followed by the elimination of HBr, a 5-endo-dig cyclization, and final isomerization to form the stable oxazole ring. thieme-connect.com

Role of the Amine Functionality in Nucleophilic Additions and Substitutions

The chemical properties of 2-aminooxazole and its derivatives are significantly shaped by the presence of the amino group. scribd.com This functional group imparts basicity and nucleophilicity to the molecule, properties that are central to its reactivity. scribd.com The lone pair of electrons on the nitrogen atom is readily available for bonding, making the amine group a potent nucleophile. libretexts.org

The nucleophilic character of the amine group is demonstrated in several key reactions:

Nucleophilic Substitution: The 2-amino group can participate in various nucleophilic substitution reactions. a2bchem.com The general reactivity order for substitution on the oxazole ring itself is C-2 > C-4 > C-5, making the position of the amino group highly susceptible to reactions if a suitable leaving group is present. tandfonline.com In the synthesis of related 2-aminobenzoxazoles, nucleophilic aromatic substitution is a key step, where an amine displaces a leaving group on the heterocyclic ring. acs.orgnih.gov

Condensation Reactions: The amine functionality allows the molecule to engage in condensation reactions. For instance, 2-amino-N-heterocycles readily condense with dithiolylium salts at the amino group. rsc.org

Cyclization Reactions: 2-aminooxazoles can undergo cyclization when reacted with reagents like phenyl isocyanate, forming fused ring systems such as oxazolo[3,2-a]-s-triazine-5,7-diones. scribd.com

The presence of the amino group, by donating electron density, alters the electronic properties of the oxazole ring, influencing its stability and reactivity towards both electrophilic and nucleophilic reagents. scribd.com

Steric and Electronic Effects of the tert-Butyl Group on Reactivity and Selectivity

The tert-butyl group at the 5-position of the oxazole ring exerts significant steric and electronic effects that modulate the molecule's reactivity and selectivity in chemical transformations.

Steric Effects: The most prominent feature of the tert-butyl group is its large size, which creates considerable steric hindrance. ontosight.ai This bulkiness can:

Direct Reaction Pathways: The steric bulk can block attack at adjacent positions, thereby directing incoming reagents to other, more accessible sites on the molecule. wikipedia.org For example, in electrophilic aromatic substitutions on tert-butylbenzene, the bulky group sterically hinders the ortho positions, leading to a higher proportion of the para-substituted product. wikipedia.org

Influence Reaction Mechanisms: In nucleophilic substitution reactions, bulky groups on the substrate favor an SN1 mechanism over an SN2 mechanism. numberanalytics.com The steric hindrance makes the concerted backside attack of the SN2 pathway difficult, while the electron-donating nature of the alkyl group helps stabilize the carbocation intermediate formed in the SN1 pathway.

Affect Coupling Reactions: In Suzuki–Miyaura coupling reactions involving substituted oxazoles, yields can be lower with sterically hindered groups, indicating that the reaction is affected by steric hindrance from substituents on the oxazole ring. beilstein-journals.org

Electronic Effects: The tert-butyl group also influences the electronic environment of the oxazole ring:

Electron-Donating Nature: As an alkyl group, the tert-butyl group is electron-donating through an inductive effect. wikipedia.org The sp³ hybridized carbon of the tert-butyl group donates electron density to the sp² hybridized carbon of the aromatic ring, which can stabilize positively charged intermediates in electrophilic substitution reactions. stackexchange.com

Disruption of Conjugation: In some systems, the bulky nature of the tert-butyl group can disrupt π-conjugation, which can impact properties like fluorescence.

Raising LUMO Levels: Studies on related aromatic systems have shown that the insertion of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), likely due to a combination of hyperconjugation and electrostatic effects. rsc.orgresearchgate.net

These combined steric and electronic properties make the tert-butyl group a critical determinant of the chemical behavior and selectivity of this compound.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Details

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of 5-(tert-Butyl)oxazol-2-amine and its derivatives provide characteristic signals that confirm its molecular structure. While specific spectral data for the parent compound is not extensively published in the reviewed literature, assignments can be inferred from data on closely related substituted oxazoles and benzoxazoles. nih.govrsc.orgnih.gov

In the ¹H NMR spectrum, the tert-butyl group is expected to present a sharp singlet at approximately 1.3-1.5 ppm, corresponding to the nine equivalent protons. nih.govrsc.org The proton on the oxazole (B20620) ring (H-4) would likely appear as a singlet in the aromatic region, with its exact chemical shift influenced by the electronic effects of the substituents. nih.gov The protons of the primary amine group (-NH₂) would typically produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally falls within a wide range (e.g., ~5.0-7.5 ppm in DMSO-d₆). libretexts.orgorientjchem.org

In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group would appear around 28-30 ppm, while the methyl carbons would resonate at a similar value. nih.govrsc.org The carbons of the oxazole ring are expected in the range of approximately 110-165 ppm. Based on related structures, the C5 carbon bearing the tert-butyl group would be significantly downfield, while the C4 and C2 carbons would also show distinct resonances reflecting their heteroaromatic environment. nih.govorientjchem.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning these signals definitively, especially in more complex derivatives where spin-spin coupling networks can be traced to connect protons and their directly attached carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | 1.3 - 1.5 (s, 9H) | ~28-30 |

| C(CH₃)₃ | - | ~30-32 |

| C4-H | ~6.5 - 7.5 (s, 1H) | ~115-125 |

| NH₂ | ~5.0 - 7.5 (br s, 2H) | - |

| C2 | - | ~155-165 |

| C5 | - | ~145-155 |

Note: Predicted values are based on analogous structures and may vary with solvent and experimental conditions.

The presence of sterically demanding groups like the tert-butyl substituent can lead to the existence of different conformational isomers (rotamers) that may interconvert at room temperature. beilstein-journals.orgmdpi.com This dynamic behavior can result in broadened signals in the NMR spectrum. scielo.br

Variable Temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic processes. researchgate.net By recording NMR spectra at different temperatures, it is possible to slow down or speed up the rate of interconversion. At low temperatures, the exchange between rotamers may become slow enough on the NMR timescale to observe distinct signals for each conformer. scielo.brresearchgate.net Conversely, at higher temperatures, the rapid rotation can lead to a sharpening of the averaged signals. scielo.br

Analysis of the spectra at various temperatures allows for the determination of the coalescence temperature (Tc), where the separate signals merge. From this data, the energy barrier (ΔG‡) to rotation around the C5-C(tert-butyl) bond can be calculated, providing quantitative insight into the conformational stability and flexibility of the molecule. mdpi.com This information is critical for understanding receptor binding and other structure-activity relationships.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule by probing its vibrational modes. ksu.edu.saglobalresearchonline.net

The oxazole ring possesses several characteristic vibrational modes that serve as a spectroscopic fingerprint. These include stretching and bending vibrations of the C=C, C=N, and C-O-C bonds within the five-membered heterocyclic system. s-a-s.orgresearchgate.net

Ring Stretching Vibrations: The C=N and C=C stretching vibrations of the oxazole ring typically appear in the 1650-1450 cm⁻¹ region of the FT-IR and Raman spectra. researchgate.netscialert.net These bands are often strong and can be used to confirm the presence of the heterocyclic core.

Ring Breathing Modes: A characteristic "ring breathing" vibration, which involves the symmetric expansion and contraction of the entire ring, is also expected. This mode is often more prominent in the Raman spectrum. researchgate.net

C-O-C Stretching: The stretching vibrations of the endocyclic C-O-C group are typically observed in the 1250-1020 cm⁻¹ range. s-a-s.orgacs.org

Computational studies using Density Functional Theory (DFT) can complement experimental data, helping to assign specific vibrational modes with greater accuracy. researchgate.netresearchgate.net

The 2-amino group of this compound gives rise to several distinct vibrational bands. orgchemboulder.com

N-H Stretching: As a primary amine, it is expected to show two N-H stretching bands in the 3500-3300 cm⁻¹ region. orgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The positions of these bands can be sensitive to hydrogen bonding.

N-H Bending (Scissoring): A characteristic N-H bending or "scissoring" vibration is expected to appear in the 1650-1580 cm⁻¹ region. This band can sometimes overlap with the oxazole ring stretching vibrations. orgchemboulder.comcdnsciencepub.com

C-N Stretching: The stretching vibration of the C2-N bond is anticipated in the 1335-1250 cm⁻¹ range for aromatic amines. orgchemboulder.com

The combination of FT-IR and Raman spectroscopy is particularly powerful, as some vibrational modes may be more active in one technique than the other due to molecular symmetry and changes in dipole moment versus polarizability. ksu.edu.sa

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 |

| Amine (-NH₂) | N-H Bending (Scissoring) | 1650 - 1580 |

| Oxazole Ring | C=N / C=C Stretching | 1650 - 1450 |

| Amine (Aromatic) | C-N Stretching | 1335 - 1250 |

| Oxazole Ring | C-O-C Stretching | 1250 - 1020 |

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₇H₁₂N₂O), the expected molecular weight is approximately 140.18 g/mol . biosynth.com

Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺) is formed. The fragmentation of this ion provides valuable structural information. A primary and highly characteristic fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a very stable tertiary carbocation. pearson.com

Therefore, a prominent peak is expected at m/z [M-15]⁺, corresponding to the [C₆H₉N₂O]⁺ fragment. This is often the base peak in the spectrum of tert-butyl containing compounds. pearson.com

Further fragmentation could involve cleavage of the oxazole ring or loss of other small neutral molecules. Alpha-cleavage adjacent to the amine group is also a common fragmentation pathway for amines, which could lead to the formation of a stabilized iminium ion. libretexts.orglibretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous confirmation of the elemental composition. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Nitrobenzo[d]oxazol-2-amine |

| 5-Chlorobenzo[d]oxazol-2-amine |

| 5-Methylbenzo[d]oxazol-2-amine |

UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions and Optical Behavior

UV-Visible spectroscopy is a powerful technique used to study the electronic transitions within a molecule. shu.ac.uk When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. pharmatutor.org The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons of low excitation energy. shu.ac.uk

For this compound, the chromophore is the 2-aminooxazole ring system. This system contains π electrons in the heterocyclic ring and non-bonding (n) electrons on the nitrogen and oxygen atoms. The primary electronic transitions expected for this molecule are π → π* and n → π* transitions. uzh.ch

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The conjugated system of the oxazole ring is primarily responsible for this absorption.

n → π Transitions:* These involve the promotion of an electron from a non-bonding orbital (from the lone pairs of the amino group's nitrogen or the ring's heteroatoms) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions, and their absorption bands appear at longer wavelengths. uzh.ch

The tert-butyl group, being a saturated alkyl substituent, is an auxochrome. It does not absorb UV light itself but can cause a slight red shift (bathochromic shift) in the absorption maxima of the chromophore due to its electron-donating inductive effect and hyperconjugation.

Emission spectroscopy (fluorescence) measures the light emitted when an electron in an excited state returns to the ground state. Not all molecules that absorb light will fluoresce. For fluorescence to occur, the molecule must possess a rigid, typically planar, structure. While specific fluorescence data for this compound is not available, 2-aminooxazole derivatives are investigated for their optical properties, and fluorescence would provide information on the energy gap between the excited and ground states and the efficiency of the radiative decay process.

Table 4.4.1: Expected UV-Vis Absorption and Emission Data for this compound

| Parameter | Expected Value/Range | Transition Type |

|---|---|---|

| Absorption Maximum 1 (λmax1) | Data not available | π → π* |

| Molar Absorptivity 1 (εmax1) | Data not available | High intensity expected |

| Absorption Maximum 2 (λmax2) | Data not available | n → π* |

| Molar Absorptivity 2 (εmax2) | Data not available | Low intensity expected |

| Emission Maximum (λem) | Data not available | Stokes shift dependent |

| Fluorescence Quantum Yield (Φf) | Data not available | Structure dependent |

Thermal Analysis (TGA, DTA) for Decomposition Profiles and Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for determining the thermal stability and decomposition profile of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information on decomposition temperatures, the presence of intermediates, and the final residual mass.

For this compound, the decomposition would likely initiate with the loss of the bulky tert-butyl group. The tert-butyl group is known to be a point of thermal lability in some molecular structures, often eliminated as isobutene. elsevier.com Subsequent decomposition would involve the fragmentation of the 2-aminooxazole ring. The atmosphere (e.g., inert like nitrogen, or oxidative like air) would significantly influence the decomposition pathway and final products. researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. The DTA curve reveals exothermic (heat-releasing) and endothermic (heat-absorbing) events. For this compound, one would expect to observe an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with its decomposition. nih.gov

Table 4.5.1: Predicted Thermal Analysis Data for this compound

| Analysis Type | Parameter | Observation |

|---|---|---|

| DTA | Melting Point (Tm) | Data not available (Endothermic peak expected) |

| Decomposition (Td) | Data not available (Exothermic peaks expected) | |

| TGA | Onset of Decomposition | Data not available |

| Mass Loss Step 1 | Data not available (Possible loss of tert-butyl group) | |

| Mass Loss Step 2 | Data not available (Ring fragmentation expected) |

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com It provides precise information on bond lengths, bond angles, molecular conformation, and how molecules pack together in a crystal lattice. angusrobertson.com.auoregonstate.edu

Although a specific crystal structure for this compound has not been reported in the searched literature, key structural features can be predicted based on related molecules. The 2-aminooxazole core is expected to be largely planar. The primary amine group is a key site for intermolecular interactions, acting as a hydrogen bond donor. The ring nitrogen and oxygen atoms can act as hydrogen bond acceptors. mdpi.com

Table 4.6.1: Anticipated Crystallographic Data for this compound

| Parameter | Anticipated Information |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Molecular Conformation | Expected to have a near-planar oxazole ring |

| Key Intermolecular Interactions | N-H···N or N-H···O hydrogen bonds expected |

| Packing Motif | Steric influence from the tert-butyl group is expected to dictate the packing arrangement |

Computational Chemistry and Theoretical Modeling of 5 Tert Butyl Oxazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and predict the three-dimensional arrangement of atoms.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying sites that are prone to electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack. The map uses a color scale to show different potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are targets for nucleophilic attack. Green and yellow represent areas of intermediate potential. An MEP map of 5-(tert-Butyl)oxazol-2-amine would reveal the electron-rich nitrogen and oxygen atoms as likely sites for electrophilic interaction and potentially electron-deficient areas near hydrogen atoms.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov By calculating the electronic structure and energy of a molecule, parameters that correlate with experimental spectra such as NMR, IR, and UV-Vis can be determined with a high degree of accuracy. semanticscholar.orgdoaj.org

Nuclear Magnetic Resonance (NMR) chemical shifts can be theoretically predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. esisresearch.org These calculations provide insights into the electronic environment of each nucleus (¹H and ¹³C). The choice of DFT functional, such as B3LYP, and basis set is crucial for achieving results that correlate well with experimental data. nih.gov

For this compound, theoretical calculations would predict distinct chemical shifts for the protons of the tert-butyl group, the single proton on the oxazole (B20620) ring, and the protons of the amine group. Similarly, ¹³C NMR chemical shifts would be calculated for the carbons of the tert-butyl group, the oxazole ring, and the carbon bonded to the amine group. While specific calculated values for this molecule are not published, an illustrative table of expected chemical shifts based on typical ranges for similar structural motifs is presented below.

Illustrative Computed NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR | |

| -C(CH₃)₃ | 1.2 - 1.5 |

| Oxazole C4-H | 6.0 - 6.5 |

| -NH₂ | 4.5 - 5.5 (variable) |

| ¹³C NMR | |

| -C(CH₃)₃ | 30 - 35 |

| -C(CH₃)₃ | 28 - 32 |

| Oxazole C2 | 155 - 165 |

| Oxazole C4 | 110 - 120 |

Note: These are estimated values for illustrative purposes. Actual computed values would depend on the specific level of theory and solvent model used.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, can be modeled computationally. DFT calculations are used to determine the normal modes of vibration and their corresponding frequencies. core.ac.uk The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. core.ac.uk The Potential Energy Distribution (PED) analysis is used to assign the character of each vibrational mode. core.ac.uk

For this compound, key vibrational modes would include the N-H stretching and bending of the primary amine group, the symmetric and asymmetric C-H stretching of the tert-butyl group, and various stretching and bending modes of the oxazole ring. esisresearch.orgorgchemboulder.com

Illustrative Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Assignment (PED) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | νas(NH₂) | ~3500 |

| N-H Symmetric Stretch | νs(NH₂) | ~3400 |

| C-H Aromatic Stretch | ν(C-H) | ~3100 |

| C-H Aliphatic Stretch | ν(C-H) | 2900 - 3000 |

| N-H Scissoring Bend | δ(NH₂) | 1600 - 1650 |

| C=N Ring Stretch | ν(C=N) | 1550 - 1600 |

| C-O-C Ring Stretch | ν(C-O-C) | 1050 - 1150 |

Note: These are representative values based on known group frequencies and computational studies of similar molecules. core.ac.ukorgchemboulder.com

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. semanticscholar.orgscirp.org This method predicts the vertical excitation energies from the ground state to various excited states, the oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*). scirp.org

A TD-DFT calculation for this compound would likely reveal electronic transitions associated with the π-system of the oxazole ring. The presence of the amino group (an electron-donating group) would be expected to influence the position of the absorption maxima.

Illustrative TD-DFT Output for this compound

| Excitation | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~280 | > 0.1 | HOMO → LUMO (π → π*) |

Note: These values are hypothetical and serve to illustrate the typical output of a TD-DFT calculation.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org For a molecule like this compound, an MD simulation could provide insights into its conformational flexibility, dynamic behavior in solution, and key intermolecular interactions, such as hydrogen bonding between its amine group and solvent molecules like water. nih.gov

Analysis of the simulation trajectory can reveal stable conformations and the strength and lifetime of hydrogen bonds. Root Mean Square Deviation (RMSD) calculations can be used to assess the stability of the molecule's conformation over the simulation period. nih.govekb.eg Such simulations are crucial for understanding how the molecule interacts with its environment, which is fundamental to its chemical behavior and potential applications.

Theoretical Studies on Dipole Moments and Non-Linear Optical (NLO) Properties

Computational methods can accurately predict molecular properties such as the dipole moment (μ) and the first-order hyperpolarizability (β), which are critical indicators of a molecule's potential for non-linear optical (NLO) applications. nih.govphyschemres.org Organic molecules with significant NLO properties often feature electron-donating and electron-accepting groups connected by a π-conjugated system. mdpi.com

In this compound, the amino group acts as an electron donor, and the oxazole ring can participate in charge transfer. DFT calculations would quantify the dipole moment and hyperpolarizability. To gauge the NLO potential, these calculated values are often compared against a standard reference material, such as urea (B33335). nih.govmdpi.com A significantly higher β value compared to urea suggests the material could be a good candidate for NLO applications.

Illustrative Comparison of Calculated NLO Properties

| Property | This compound (Hypothetical) | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) [Debye] | 2.0 - 3.0 D | 1.37 D |

Note: The values for this compound are hypothetical estimates to illustrate how its properties would be evaluated against a standard.

Applications of 5 Tert Butyl Oxazol 2 Amine in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The 2-aminooxazole moiety is recognized as a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. biosynth.comnih.gov The presence of both a nucleophilic amino group and an aromatic oxazole (B20620) ring allows for a wide range of chemical transformations.

Precursor in Multistep Organic Transformations to Diverse Molecular Scaffolds

5-(tert-Butyl)oxazol-2-amine serves as a crucial precursor in multistep synthetic sequences designed to produce diverse and complex molecular architectures. The chemical properties of the 2-aminooxazole core are largely defined by the interplay between the oxazole ring and the exocyclic amino group. scribd.com This structure can participate in various reactions, including acylation, alkylation, and electrophilic substitution, providing pathways to highly functionalized molecules. wikipedia.org

The oxazole ring itself can act as a diene in Diels-Alder reactions, leading to the formation of other scaffolds like pyridines. beilstein-journals.org Furthermore, the entire 2-aminooxazole unit can undergo ring-opening and recyclization reactions, effectively serving as a synthon for other heterocyclic systems. scribd.com The tert-butyl group at the 5-position provides steric hindrance that can influence the regioselectivity of these transformations, guiding the formation of specific isomers. The development of continuous-flow, multistep synthesis protocols has further enhanced the utility of such building blocks by enabling rapid and efficient production of complex molecules. beilstein-journals.orgnih.gov

Table 1: Examples of Heterocyclic Systems Derived from 2-Aminooxazole Precursors

| Precursor Class | Reaction Type | Resulting Heterocycle(s) |

| 2-Aminooxazoles | Diels-Alder Reaction | Pyridines |

| 2-Aminooxazoles | Ring Hydrogenation/Cleavage | Substituted Ureas |

| 4-Aryliden-oxazol-5(4H)-ones | Reaction with Phenylhydrazine | 1,2,4-Triazin-6(5H)-ones |

| 2-Aminooxazoles | Reactions with Cyanamides, Ureas | Fused-ring systems |

Building Block for Fused-Ring Systems and Polycyclic Oxazole Derivatives

The inherent reactivity of this compound makes it an ideal starting material for the construction of fused-ring systems and polycyclic derivatives. The fusion of additional rings to the oxazole core can significantly alter the electronic and steric properties of the molecule, leading to novel functionalities. For instance, benzoxazoles, which are oxazoles fused with a benzene (B151609) ring, are readily synthesized and serve as core structures in many functional materials. lookchem.com

Synthetic strategies often involve the condensation of precursors like this compound with other cyclic or acyclic molecules. These reactions can lead to the formation of complex systems such as imidazo[1,2-a]pyridines or pyrimido[1,2-a]benzimidazoles, which are of significant interest in medicinal chemistry. mit.edumdpi.com The tert-butyl group can play a critical role in directing the cyclization process and enhancing the stability of the resulting polycyclic structure.

Development of Advanced Functional Materials

The incorporation of the this compound motif into larger molecular frameworks has led to the development of advanced materials with unique optical and physical properties.

Incorporation into Fluorescent Compounds and Optical Probes

The oxazole ring is a component of many naturally occurring and synthetic fluorescent molecules. beilstein-journals.org By incorporating the this compound unit into conjugated systems, researchers have developed powerful fluorophores and optical probes. A notable example, though a benzoxazole (B165842) derivative, is 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a commercially available fluorescent brightener. researchgate.netacs.org This molecule demonstrates how the tert-butyl-substituted oxazole moiety contributes to high fluorescence quantum yields. acs.org

Such compounds typically absorb light in the near-UV range (340-450 nm) and emit in the visible spectrum. researchgate.net The tert-butyl group enhances solubility in common organic solvents and polymers, a crucial property for practical applications. acs.org The photophysical properties of these materials make them suitable for use as sensors, photoinitiators for polymerization, and fluorescent labels in bioimaging. researchgate.netmdpi.com For example, furo[2,3-b]pyridine (B1315467) derivatives containing a tert-butylphenyl group have been synthesized and shown to exhibit distinct fluorescent properties, acting as blue emitters in solution. researchgate.netnih.gov

Table 2: Photophysical Properties of the Related Fluorophore BBT

| Property | Value / Observation | Source |

| Absorption Range | 340 - 450 nm | researchgate.net |

| Emission Range | Visible Spectrum | researchgate.net |

| Fluorescence Quantum Yield (Φfl) | ≥ 0.60 in various solvents and polymer films | acs.org |

| Fluorescence Lifetime | ~2 ns | acs.org |

| Key Quenching Pathway | Intersystem crossing to the triplet state | acs.org |

Contribution to Material Properties (e.g., Crystallinity)

Beyond optical properties, the structural characteristics of this compound can influence the macroscopic properties of materials, such as crystallinity. The rigid, planar nature of the oxazole ring combined with the bulky tert-butyl group can direct the packing of molecules in the solid state.

Crystallographic studies of materials like 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) reveal that the benzoxazole moieties are nearly planar. acs.org The molecular packing is influenced by weak intermolecular forces, including C–H···π and π–π stacking interactions, which are crucial for the formation of well-ordered crystalline structures. acs.org The presence of the tert-butyl group can prevent overly dense packing, which might otherwise quench fluorescence, while still allowing for the formation of ordered domains. This controlled intermolecular interaction is vital for applications in organic electronics and the development of liquid crystalline materials where molecular arrangement dictates performance. acs.orgresearchgate.net

Ligand Design in Catalysis and Coordination Chemistry

The nitrogen atoms in the this compound ring system are effective coordination sites for metal ions, making this scaffold a valuable component in the design of ligands for catalysis and coordination chemistry. The combination of a hard pyrazole-like nitrogen donor and a softer pyridine-like nitrogen donor within the oxazole ring, along with the exocyclic amine, offers multiple binding modes. mdpi.com

The tert-butyl group is a particularly useful substituent in ligand design as it provides significant steric bulk. This steric hindrance can create a defined chiral pocket around a metal center, which is essential for enantioselective catalysis. Pyridinooxazoline (PyOx) ligands, which share structural similarities, are a prominent class of bidentate dinitrogen ligands used in asymmetric catalysis. The synthesis of derivatives like (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline highlights the importance of the tert-butyl group in achieving high yields and enantioselectivities in reactions such as the conjugate addition of arylboronic acids.

Furthermore, the 2-amino group can be functionalized to create multidentate or "pincer" ligands. mdpi.com These ligands can form highly stable complexes with transition metals. The electronic properties of the oxazole ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex. The coordination chemistry of related 2-aminobenzothiazole (B30445) derivatives with transition metals like Co(II), Ni(II), and Zn(II) demonstrates the formation of stable, planar coordination compounds, indicating a similar potential for 2-aminooxazole-based ligands. researchgate.net

Construction of Chiral Auxiliaries for Asymmetric Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.govresearchgate.net The auxiliary is removed after the transformation, having imparted its chirality to the product. researchgate.net The effectiveness of a chiral auxiliary relies on its ability to create a sterically defined environment that forces an incoming reagent to attack from a specific direction.

The structural characteristics of this compound make its derivatives promising candidates for chiral auxiliaries. While this specific compound is achiral, it can be derivatized with chiral entities to create effective auxiliaries. The key features contributing to this potential are:

Rigid Scaffold: The oxazole ring provides a rigid and planar framework, which helps to minimize conformational flexibility. This rigidity is crucial for creating a predictable and well-defined chiral environment around the reaction center.

Steric Hindrance: The tert-butyl group is large and bulky, providing significant steric hindrance. In a chiral auxiliary derived from this compound, the tert-butyl group can effectively shield one face of the molecule, directing the approach of reagents to the opposite, less hindered face, thereby achieving high stereoselectivity. nih.gov

Functional Handle: The 2-amino group serves as a convenient point of attachment for connecting the auxiliary to the substrate.

Compounds with similar structural motifs, such as chiral oxazolines, have proven to be highly successful ligands and auxiliaries in a wide range of asymmetric catalytic reactions. nih.govresearchgate.net For instance, the related 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline, which contains a chiral dihydro-oxazole (oxazoline) ring, is used in asymmetric catalysis, highlighting the value of the tert-butyl group in conjunction with the heterocyclic ring for inducing asymmetry. nih.gov By analogy, chiral derivatives of this compound are explored for their potential to influence stereochemical outcomes in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. nih.govnih.gov

Table 1: Key Structural Features of this compound for Chiral Auxiliary Design

| Feature | Role in Asymmetric Induction |

| Oxazole Ring | Provides a rigid, conformationally restricted scaffold. |

| tert-Butyl Group | Acts as a bulky steric director to shield one face of the substrate. |

| 2-Amino Group | Serves as an attachment point for the prochiral substrate. |

Synthesis of Metal-Organic Complexes for Catalytic Applications

The this compound molecule possesses multiple potential coordination sites, making it an excellent candidate for a ligand in the synthesis of metal-organic complexes. The nitrogen atom of the amino group and the nitrogen atom within the oxazole ring can both act as Lewis basic sites, allowing the molecule to chelate to a metal center. This bidentate coordination can lead to the formation of stable, well-defined metal complexes.

The synthesis of such complexes typically involves the reaction of this compound or its derivatives with a suitable metal salt (e.g., copper, palladium, platinum, zinc) in an appropriate solvent. researchgate.netorientjchem.orgrscf.ru The electronic properties and steric environment of the resulting metal complex can be fine-tuned by modifying the oxazole scaffold, for example, by introducing other functional groups.

Potential Catalytic Applications:

Cross-Coupling Reactions: Palladium and copper complexes are widely used as catalysts in fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. Ligands based on the 2-aminooxazole framework can stabilize the metal center and modulate its reactivity.

Oxidation Catalysis: Metal complexes can mimic the active sites of enzymes and catalyze selective oxidation reactions. orientjchem.orgmdpi.com For example, copper complexes have been investigated for the aerobic oxidation of phenols. mdpi.com

Asymmetric Catalysis: When a chiral ligand derived from this compound is used, the resulting metal complex can catalyze enantioselective transformations, where one enantiomer of a product is formed preferentially. researchgate.net

Table 2: Potential Metal Complexes and Catalytic Roles

| Metal Center | Ligand Type | Potential Catalytic Application |

| Palladium (Pd) | P,N-ligand derivative | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper (Cu) | N,N-bidentate ligand | Oxidation reactions, Azide-Alkyne "Click" Cycloadditions |

| Platinum (Pt) | N,N-bidentate ligand | Hydrosilylation, Carbene chemistry |

| Zinc (Zn) | N,N-bidentate ligand | Lewis acid catalysis |

Chemical Probe Development for Specific Molecular Interactions (excluding biological target activity)

A chemical probe is a small molecule designed to interact with a specific molecular partner, allowing researchers to study and manipulate its function within a complex environment. mskcc.org The development of effective chemical probes requires molecules with well-defined structures and properties that can be systematically modified to optimize their interaction profiles.

The 2-aminooxazole scaffold, as found in this compound, has been identified as a "privileged structure" in medicinal and chemical biology. nih.gov This term refers to molecular frameworks that are capable of binding to multiple types of molecular partners by presenting different functional groups in a defined spatial arrangement.

The 2-aminooxazole core is considered a valuable isostere of the 2-aminothiazole (B372263) moiety, a common feature in many functional molecules. nih.govresearchgate.net Replacing the sulfur atom of a thiazole (B1198619) with the oxygen of an oxazole can offer several advantages for probe development:

Improved Physicochemical Properties: 2-aminooxazoles may exhibit better solubility and a different metabolic profile compared to their thiazole counterparts due to the absence of an easily oxidizable sulfur atom. nih.gov

Reduced Non-Specific Interactions: Some 2-aminothiazole-containing compounds have been identified as Pan-Assay Interference Compounds (PAINS), meaning they can react non-specifically in screening assays, leading to false-positive results. nih.govacs.org The 2-aminooxazole scaffold is being investigated as an alternative that may exhibit more specific and predictable interaction patterns. nih.gov

The development of a chemical probe from this compound would involve synthetic modifications to introduce reporter groups (e.g., fluorescent tags) or reactive moieties. The tert-butyl group would serve to create a specific steric footprint, influencing how the probe docks with its intended molecular partner. The goal is to create a tool for studying specific molecular recognition events based on shape, sterics, and electronic complementarity, independent of a therapeutic or biological outcome.

Table 3: Comparison of Isosteric Scaffolds for Chemical Probe Design

| Feature | 2-Aminothiazole Scaffold | 2-Aminooxazole Scaffold |

| Heteroatom | Sulfur (S) | Oxygen (O) |

| Metabolic Stability | Sulfur atom is susceptible to oxidation. | Generally more resistant to oxidation. nih.gov |

| Solubility (ClogP) | Generally higher (less soluble in water). | Generally lower (more soluble in water). nih.gov |

| Potential for PAINS | Identified in some cases. nih.govacs.org | Investigated as a less problematic alternative. nih.gov |

Future Directions and Emerging Research Avenues for 5 Tert Butyl Oxazol 2 Amine

Exploration of Novel and Sustainable Synthetic Pathways

The development of green and sustainable synthetic methodologies is a paramount goal in modern chemistry. For 5-(tert-Butyl)oxazol-2-amine and related oxazoles, research is moving beyond traditional methods like the Robinson-Gabriel, Bredereck, and Van Leusen syntheses, which often rely on harsh reagents and produce significant waste. ijpsonline.comtandfonline.com Future efforts will focus on atom-economical and environmentally friendly alternatives.

Key areas of exploration include:

Microwave and Ultrasound-Assisted Synthesis : These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. ijpsonline.comacs.org Microwave-assisted Van Leusen synthesis, for instance, has been shown to be highly efficient for producing 5-substituted oxazoles. nih.gov

Catalytic Systems : There is a growing interest in using transition-metal catalysts (e.g., palladium, copper, nickel) for direct arylation and other C-H functionalization reactions on the oxazole (B20620) core. tandfonline.comorganic-chemistry.org This avoids the need for pre-functionalized starting materials. Metal-free catalytic systems, such as those employing iodine or visible-light photoredox catalysts, represent a more sustainable frontier. organic-chemistry.org

Green Solvents : Replacing hazardous organic solvents with greener alternatives like ionic liquids or deep-eutectic solvents is a critical research direction. ijpsonline.com Ionic liquids have been successfully used in the Van Leusen synthesis and can often be recycled and reused multiple times without significant loss of activity. nih.govorganic-chemistry.org

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research Findings |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Rapid heating, shorter reaction times, increased yields, cleaner reactions. acs.org | Efficient synthesis of 5-aryl-1,3-oxazoles from aldehydes and TosMIC in methanol. nih.gov |

| Photoredox Catalysis | Utilization of visible light to drive chemical reactions. | Mild reaction conditions, metal-free, sustainable energy source. organic-chemistry.org | CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines. organic-chemistry.org |

| Use of Ionic Liquids | Employing ionic liquids as recyclable reaction media. | Low volatility, thermal stability, potential for catalyst recycling and reuse. ijpsonline.com | One-pot van Leusen synthesis in [bmim]Br, with the ionic liquid being reused up to six times. ijpsonline.comorganic-chemistry.org |

| Transition-Metal Catalysis | Employing catalysts like Palladium (Pd), Copper (Cu), or Nickel (Ni). | High efficiency in C-H activation and cross-coupling reactions for direct functionalization. | Palladium/copper-catalyzed direct arylation for synthesizing 2,4-disubstituted oxazoles. ijpsonline.comtandfonline.com |

Development of Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The development of advanced analytical techniques that allow for real-time, in-situ monitoring of chemical reactions is a significant research avenue. For the synthesis of this compound, these methods can provide invaluable insights into the formation of intermediates, reaction rates, and the influence of various parameters.

Emerging techniques in this area include: